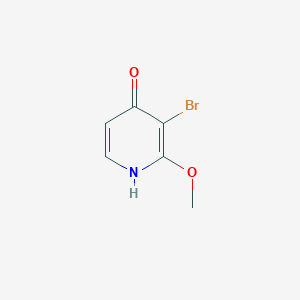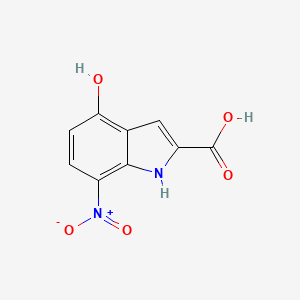
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride
Vue d'ensemble
Description
“1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1461705-44-1 . Its molecular weight is 223.65 .
Molecular Structure Analysis
The IUPAC name of this compound is “1-amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride” and its InChI code is "1S/C9H11F2NO.ClH/c10-7-2-1-6 (9 (11)4-7)3-8 (13)5-12;/h1-2,4,8,13H,3,5,12H2;1H" .Applications De Recherche Scientifique
FTY720 in Cancer Therapy
FTY720 (Fingolimod) , chemically distinct but sharing a similar interest in pharmacological research due to its fluorinated phenyl group, has been extensively reviewed for its potential in cancer therapy. Initially developed as an immunosuppressant, FTY720 has shown preclinical antitumor efficacy across several cancer models. Its mechanism, intriguingly, does not always require phosphorylation, indicating S1PR-independent pathways that could be explored for novel anticancer strategies (Zhang et al., 2013).
Advancements in Herbicide Toxicology
Another study presents a scientometric review focusing on 2,4-Dichlorophenoxyacetic acid (2,4-D) , a herbicide. Although the chemical structure diverges, the research methodology applied here could be relevant for studying the environmental impact, toxicology, and regulatory frameworks surrounding the use of fluorophenyl compounds in agriculture and medicine (Zuanazzi et al., 2020).
Chitosan and Its Antimicrobial Potential
Research on chitosan , an aminopolysaccharide, provides insight into the utility of compounds with amino groups in biomedical applications. Chitosan's antimicrobial and biocompatible properties are critically reviewed, which might parallel the research interest in amino-functionalized fluorophenyl compounds for their potential antimicrobial uses (Raafat & Sahl, 2009).
BODIPY for OLEDs
The BODIPY platform is highlighted for its application in organic light-emitting diodes (OLEDs), underscoring the role of fluorinated compounds in the development of novel organic semiconductors. This research avenue could be analogous to exploring the optical and electronic properties of 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride for potential use in optoelectronic applications (Squeo & Pasini, 2020).
Amino-1,2,4-triazoles in Organic Synthesis
A review on amino-1,2,4-triazoles emphasizes their role as raw materials in fine organic synthesis, highlighting the diverse applications of amino-substituted compounds in producing agricultural products, pharmaceuticals, and more. Such studies suggest the potential versatility of compounds like 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride in various industrial and pharmaceutical applications (Nazarov et al., 2021).
Propriétés
IUPAC Name |
1-amino-3-(2,4-difluorophenyl)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-7-2-1-6(9(11)4-7)3-8(13)5-12;/h1-2,4,8,13H,3,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNAQCBAWSQWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)


![1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1448332.png)
![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)
![7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1448334.png)




![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)

![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)
